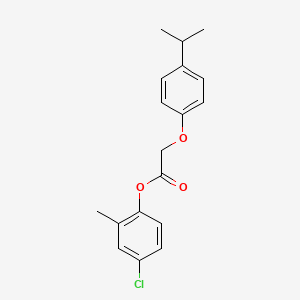

![molecular formula C14H14N2O3S2 B5551481 3-[5-(氨基磺酰基)-2-噻吩基]-N-环丙基苯甲酰胺](/img/structure/B5551481.png)

3-[5-(氨基磺酰基)-2-噻吩基]-N-环丙基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-[5-(aminosulfonyl)-2-thienyl]-N-cyclopropylbenzamide" belongs to a class of organic compounds known for their distinctive structural features, which include cyclopropyl groups and sulfonamide functionalities. These structural elements contribute to the compound's unique chemical and physical properties, and they play a significant role in the compound's reactivity and potential applications in various fields, excluding its drug-related properties and usage.

Synthesis Analysis

The synthesis of cyclopropyl-related compounds can be achieved through different methods, including the Rhodium(II) N-(Arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes. This process is highly diastereoselective and enantioselective, particularly effective for producing functionalized cyclopropanes with high levels of enantioselectivity when using cyclic N-(arylsulfonyl)amino acids as ligands for the dirhodium catalyst (Davies et al., 1996).

Molecular Structure Analysis

Molecular structure and intermolecular interactions significantly influence the properties and reactivity of chemical compounds. The molecular structure can be analyzed through various spectroscopic methods and theoretical calculations, as seen in studies determining the structure by single crystal X-ray diffraction and DFT calculations. These studies reveal how dimerization and crystal packing affect molecular geometry, particularly dihedral angles and rotational conformations of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

The compound's chemical reactivity, including its participation in cyclopropanation reactions or interactions with other chemical entities, reflects its potential utility in synthetic organic chemistry. For instance, the reactivity of sulfone groups and their role in chemical transformations is crucial for synthesizing various functionalized compounds (Miao et al., 2016).

科学研究应用

结构和抗癌特性

- 对含有苯基氨基磺酰基部分的1,4-萘醌衍生物的研究表明,这些化合物对包括 A549、HeLa 和 MCF-7 在内的各种人类癌细胞系表现出有效的细胞毒活性。该研究重点介绍了这些化合物的合成、结构表征和生物学评估,表明它们作为抗癌剂的潜力。研究结果表明,特定的衍生物诱导凋亡并阻滞细胞周期,突出了含磺酰胺化合物在癌症治疗中的治疗潜力 (Ravichandiran 等,2019)。

抗真菌和抗菌应用

- 对氨基苯甲酰胺衍生物的 Ag(I) 和 Zn(II) 配合物的研究揭示了它们对曲霉和念珠菌属的抗真菌活性。这项研究强调了磺酰胺衍生物在开发新的抗真菌治疗中的潜力,一些化合物的活性与酮康唑相当 (Mastrolorenzo 等,2000)。

合成方法和化学性质

- 已经开发了用亚磺酸钠对 2-乙烯基苯甲酰胺进行铜介导的氨基磺酰化以生成磺酰化内酰胺。该方法具有广泛的官能团耐受性,并突出了磺酰胺化学在合成复杂有机分子中的多功能应用 (Wang 等,2019)。

酶活性的抑制

- 已经探索了磺酰胺衍生物作为碳酸酐酶 (CA) 抑制剂的合成和评估,证明了这些化合物在靶向酶活性以用于治疗目的方面的潜力。此类研究表明含磺酰胺化合物的广泛适用性在药物化学和药物开发中 (Casey 等,2004)。

属性

IUPAC Name |

N-cyclopropyl-3-(5-sulfamoylthiophen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c15-21(18,19)13-7-6-12(20-13)9-2-1-3-10(8-9)14(17)16-11-4-5-11/h1-3,6-8,11H,4-5H2,(H,16,17)(H2,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGXXYZBQIVSAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC=C(S3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551403.png)

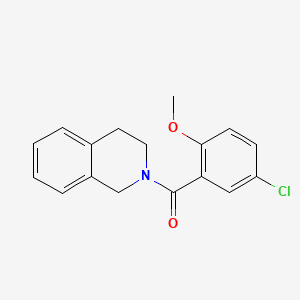

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5551410.png)

![4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5551418.png)

![2-acetyl-8-[(3-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5551433.png)

![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5551441.png)

![2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate](/img/structure/B5551444.png)

![4-[(2,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5551447.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide](/img/structure/B5551458.png)

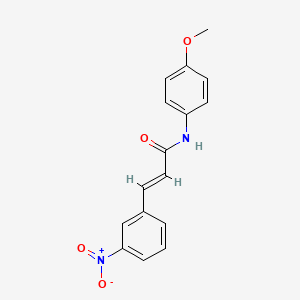

![N-[3-(acetylamino)phenyl]-3-nitrobenzamide](/img/structure/B5551468.png)

![N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-4-amine](/img/structure/B5551478.png)

![3-[1-(3-amino-3-oxopropyl)-1H-pyrazol-4-yl]-N,N-diethylbenzamide](/img/structure/B5551485.png)